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Compound of Interest

Compound Name: GSK4112

Cat. No.: B607842 Get Quote

A new generation of synthetic REV-ERB agonists, SR9009 and SR9011, demonstrate

significantly improved potency and in vivo utility over the first-in-class probe, GSK4112. This

guide provides a comprehensive comparison of these key chemical tools for researchers in

circadian biology, metabolism, and drug discovery.

The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the core circadian

clock and play vital roles in regulating gene expression involved in metabolism and

inflammation. The development of synthetic ligands for these receptors has provided invaluable

tools to probe their physiological functions and therapeutic potential. This comparison guide

offers a detailed head-to-head analysis of the pioneering REV-ERB agonist GSK4112 and its

more potent successors, SR9009 and SR9011.

Performance and Specifications
SR9009 and SR9011 exhibit a marked improvement in potency and efficacy compared to

GSK4112. In cellular reporter assays, SR9009 and SR9011 are approximately three- to four-

fold more potent than GSK4112 in driving REV-ERB-dependent transcriptional repression.[1]

This enhanced activity is also reflected in their ability to suppress the expression of

endogenous REV-ERB target genes, such as Bmal1.

One of the most significant advantages of SR9009 and SR9011 is their improved

pharmacokinetic profiles, which permit their use in in vivo studies.[1][2] In contrast, GSK4112
suffers from poor systemic exposure, limiting its application primarily to in vitro experiments.[3]
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However, it is important to note that all three compounds have been reported to exhibit some

off-target activity, including interaction with the liver X receptor (LXR).[1][4]

Parameter GSK4112 SR9009 SR9011

Target(s)
REV-ERBα, REV-

ERBβ

REV-ERBα, REV-

ERBβ

REV-ERBα, REV-

ERBβ

Mechanism of Action

Agonist; enhances

NCoR co-repressor

recruitment

Agonist; enhances

NCoR co-repressor

recruitment

Agonist; enhances

NCoR co-repressor

recruitment

Potency (REV-ERBα

IC50)

Limited activity in

some assays

~670 nM (Gal4

reporter assay)[2]

~790 nM (Gal4

reporter assay)[2]

Potency (REV-ERBβ

IC50)

Limited activity in

some assays

~800 nM (Gal4

reporter assay)[2]

~560 nM (Gal4

reporter assay)[2]

Potency (Bmal1

Repression IC50)
~2.3 µM (EC50)[5] ~710 nM[2] ~620 nM[2]

In Vivo Activity

Poor pharmacokinetic

profile, not suitable for

most in vivo studies[3]

Sufficient

pharmacokinetic

properties for in vivo

use[1][2]

Sufficient

pharmacokinetic

properties for in vivo

use[1][2]

Known Off-Targets LXRα[4]

LXRα[1], other REV-

ERB-independent

effects[6]

LXRα[1]

Signaling Pathway and Mechanism of Action
GSK4112, SR9009, and SR9011 all function as agonists of REV-ERBα and REV-ERBβ. Their

mechanism of action involves binding to the ligand-binding domain of the REV-ERB receptors,

which promotes a conformational change that enhances the recruitment of the Nuclear

Receptor Co-repressor (NCoR) complex. This complex includes histone deacetylases (HDACs)

that lead to the transcriptional repression of REV-ERB target genes. A key target of this

repression is the core clock gene Bmal1.
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REV-ERB agonist signaling pathway.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare

REV-ERB agonists.

GAL4-REV-ERB Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional repressor

activity of REV-ERB.
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Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10%

FBS. Cells are seeded in 96-well plates and co-transfected with three plasmids:

A Gal4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain

(LBD).

A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).

A Renilla luciferase plasmid for normalization of transfection efficiency.

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the

test compounds (GSK4112, SR9009, SR9011) or vehicle (DMSO).

Luciferase Measurement: Following a 24-hour incubation with the compounds, luciferase

activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity

is normalized to Renilla luciferase activity.

Data Analysis: The IC50 values are calculated from the dose-response curves, representing

the concentration at which the compound causes 50% of its maximal repression.

Bmal1 Promoter Luciferase Reporter Assay
This assay assesses the effect of the compounds on the native promoter of a key REV-ERB

target gene.

Cell Culture and Transfection: HepG2 cells are cultured and transfected with:

A luciferase reporter plasmid containing the Bmal1 promoter.

A Renilla luciferase plasmid for normalization.

Compound Treatment: Transfected cells are treated with a range of concentrations of the

REV-ERB agonists.

Luciferase Measurement: Dual-luciferase assays are performed after 24-48 hours of

compound treatment.

Data Analysis: The IC50 values for the repression of Bmal1 promoter activity are determined.
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NCoR Recruitment Assay (Time-Resolved FRET)
This biochemical assay directly measures the compound-induced interaction between REV-

ERB and the NCoR co-repressor.

Reagents:

Purified, GST-tagged REV-ERBα or REV-ERBβ LBD.

A fluorescently labeled (e.g., fluorescein) peptide derived from the NCoR receptor

interaction domain.

A terbium-labeled anti-GST antibody.

Assay Procedure:

The REV-ERB LBD, fluorescently labeled NCoR peptide, and test compound are

incubated together.

The terbium-labeled antibody is added.

The mixture is incubated to allow for binding to reach equilibrium.

FRET Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET)

signal is measured. Excitation of the terbium donor results in energy transfer to the

fluorescein acceptor when they are in close proximity (i.e., when NCoR is recruited to REV-

ERB).

Data Analysis: The increase in the FRET signal is plotted against the compound

concentration to determine the EC50 for co-repressor recruitment.
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Experimental Workflow for REV-ERB Agonist Comparison

In Vitro Characterization Biochemical Assay In Vivo Evaluation (SR9009/SR9011)

Cell Culture
(HEK293, HepG2)

Transfection with Reporter Plasmids
(GAL4-REV-ERB or Bmal1 promoter)

Compound Treatment
(GSK4112, SR9009, SR9011)

Dual-Luciferase Assay

IC50 Determination for Potency

Prepare Reagents
(REV-ERB LBD, NCoR peptide, Antibodies)

Incubate with Compounds

TR-FRET Measurement

EC50 Determination for NCoR Recruitment

Compound Administration to Mice

Blood/Tissue Sampling

LC-MS/MS Analysis

Pharmacokinetic Parameter Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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